2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-1-((((2E)-3-(4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-1-oxo-2-propenyl)oxy)methyl)hexahydro-1H-pyrrolizin-2-yl ester, (2Z)-
Overview
Description
Mechanism of Action
Mode of Action
It is known that some components of senna, a plant that contains similar compounds, are metabolized by gut bacteria into active metabolites . These metabolites appear to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . .
Action Environment
The action, efficacy, and stability of Petasinoside can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of petasinoside involves the extraction of the compound from Petasites japonicus. The process typically includes the use of reversed-phase C18 column chromatography and a mobile phase composed of methanol and 0.1% formic acid . The structure of petasinoside is determined by spectroscopic analyses and chemical conversion from known alkaloids such as petasitenine .
Industrial Production Methods: Industrial production of petasinoside is not well-documented, but it generally involves large-scale extraction from the plant source. The process may include steps such as drying, grinding, and solvent extraction to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-1-((((2E)-3-(4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-1-oxo-2-propenyl)oxy)methyl)hexahydro-1H-pyrrolizin-2-yl ester, (2Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving petasinoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of petasinoside depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of petasinoside, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-1-((((2E)-3-(4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-1-oxo-2-propenyl)oxy)methyl)hexahydro-1H-pyrrolizin-2-yl ester, (2Z)- has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity and properties of pyrrolizidine alkaloids . In biology, petasinoside is investigated for its potential effects on cellular processes and its role in plant defense mechanisms . In medicine, the compound is studied for its potential therapeutic properties, including anti-inflammatory and hepatoprotective effects . In industry, petasinoside is used in the development of natural products and as a reference compound for quality control in herbal medicine production .
Comparison with Similar Compounds
2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-1-((((2E)-3-(4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-1-oxo-2-propenyl)oxy)methyl)hexahydro-1H-pyrrolizin-2-yl ester, (2Z)- is structurally similar to other pyrrolizidine alkaloids, such as petasinine, thesinine, and ehretinine . These compounds share a common pyrrolizidine core but differ in their side chains and functional groups. 2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-1-((((2E)-3-(4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)-1-oxo-2-propenyl)oxy)methyl)hexahydro-1H-pyrrolizin-2-yl ester, (2Z)- is unique due to its specific structural features and the presence of a glucosyl moiety, which distinguishes it from other similar compounds
List of Similar Compounds:- Petasinine
- Thesinine
- Ehretinine
- Indicine
- Indicine N-oxide
- Intermedine
- Intermedine N-oxide
- 7-Acetylintermedine
- 7-O-Acetylintermedine N-oxide
- Lycopsamine
- 7-Acetyllycopsamine
Properties
IUPAC Name |
[(1S,2R,8S)-1-[[(E)-3-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-4-16(2)27(34)38-22-14-29-13-5-6-21(29)20(22)15-35-23(30)12-9-18-7-10-19(11-8-18)37-28-26(33)25(32)24(31)17(3)36-28/h4,7-12,17,20-22,24-26,28,31-33H,5-6,13-15H2,1-3H3/b12-9+,16-4+/t17-,20+,21-,22-,24-,25+,26+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHECWVLJXCSV-OJBZVYEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CN2CCCC2C1COC(=O)C=CC3=CC=C(C=C3)OC4C(C(C(C(O4)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1CN2CCC[C@H]2[C@H]1COC(=O)/C=C/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70474-34-9 | |
Record name | Petasinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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